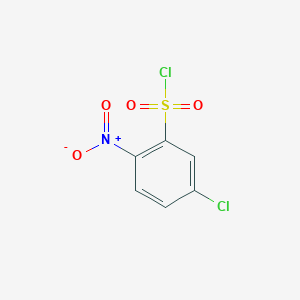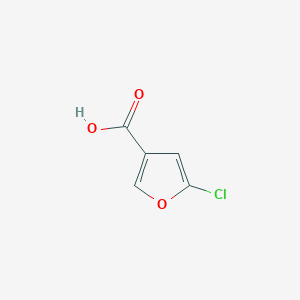![molecular formula C18H16N4O3S B2485528 N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1322788-63-5](/img/structure/B2485528.png)
N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of molecules with potential pharmacological activities, including compounds with pyrazole and tetrahydrobenzo[f][1,4]oxazepin cores. These structures are often explored for their diverse biological activities, which can be attributed to their complex molecular frameworks and the ability to interact with various biological targets.
Synthesis Analysis
Synthesis of compounds similar to the one often involves multi-step organic reactions, starting with the formation of the core structure followed by functionalization with specific groups. For example, McLaughlin et al. (2016) describe the synthesis and characterization of a research chemical with a pyrazole core, highlighting the steps involved in obtaining the final compound and the identification of by-products during synthesis McLaughlin et al., 2016.
Molecular Structure Analysis
The molecular structure of compounds within this chemical domain is typically characterized using spectroscopic and crystallographic techniques. Prabhuswamy et al. (2016) provide insights into the crystal structure of a related pyrazole derivative, showcasing the utility of X-ray diffraction studies in determining molecular conformation and the arrangement of functional groups Prabhuswamy et al., 2016.
Chemical Reactions and Properties
The reactivity of such compounds is influenced by the presence of functional groups and the core structure. The synthesis and reactivity of similar molecules, as discussed by Eleev et al. (2015), demonstrate the versatility of pyrazole derivatives in undergoing various chemical transformations Eleev et al., 2015.
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Agents
Several studies have synthesized and tested novel compounds for their potential antibacterial and antimicrobial properties. For instance, novel Schiff bases of pyrazol-5-one derivatives derived from 2-aminobenzothiazole nucleus have been described, showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were assessed for their cytotoxic activity against mammalian cell lines, indicating antibacterial activity at non-cytotoxic concentrations (Palkar et al., 2017). This suggests potential for development into new antibacterial agents.
Heterocyclic Chemistry and Synthesis
Research in heterocyclic chemistry has led to the synthesis of new compounds with potential pharmacological applications. For example, thiophenylhydrazonoacetates have been used in heterocyclic synthesis to yield derivatives with potential for further biological testing (Mohareb et al., 2004). These findings contribute to the broader field of drug discovery and development, highlighting the versatility of heterocyclic compounds in medicinal chemistry.
Anticancer Research
A series of biologically active tetrahydrobenzo[b]thiophene derivatives have been synthesized and showed significant activities against various cancer cell lines. These compounds represent a novel class of anticancer agents with potential as kinase inhibitors (Mohare et al., 2019). Such research underscores the importance of exploring new chemical frameworks for the development of more effective cancer therapies.
Propiedades
IUPAC Name |
N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-22-6-7-25-15-5-4-11(9-12(15)18(22)24)19-17(23)14-10-13(20-21-14)16-3-2-8-26-16/h2-5,8-10H,6-7H2,1H3,(H,19,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVRKRXIDWRNHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=NNC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2485446.png)


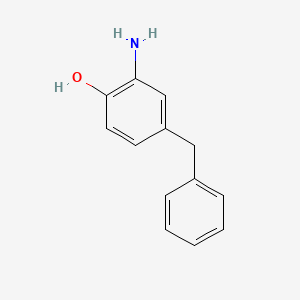
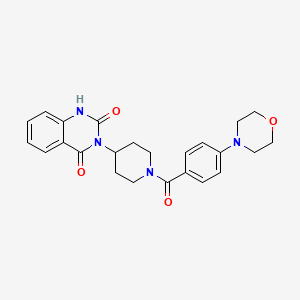
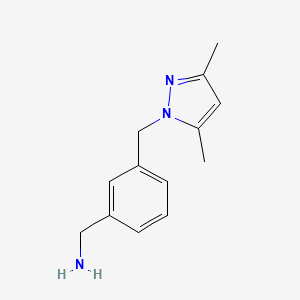
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2485456.png)

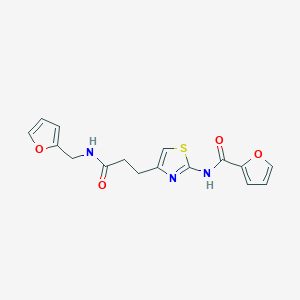

![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2485464.png)
